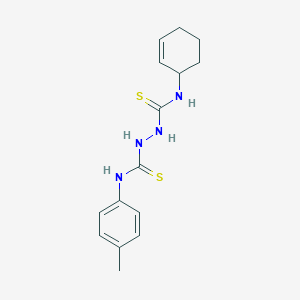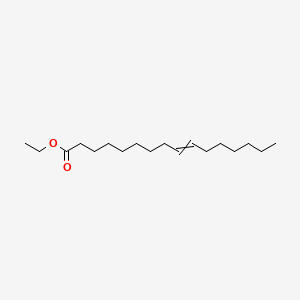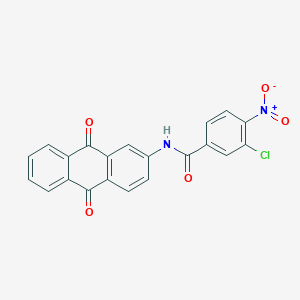
N-(cyclohex-2-en-1-yl)-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a cyclohexene ring and a 4-methylphenyl group attached to a hydrazine moiety, which is further connected to a dicarbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohex-2-en-1-amine with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The industrial production methods are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used. The reactions are performed under controlled temperature and pressure conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in substitution reactions. The reactions are carried out in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide. These derivatives may have different physical and chemical properties, making them useful for various applications.
科学研究应用
N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can be compared with other hydrazine derivatives, such as:
- N-(cyclohex-2-en-1-yl)-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-nitrophenyl)hydrazine-1,2-dicarbothioamide
- N-(cyclohex-2-en-1-yl)-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
The uniqueness of N-(cyclohex-2-en-1-yl)-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide lies in its specific structural features, such as the presence of a cyclohexene ring and a 4-methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H20N4S2 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
1-cyclohex-2-en-1-yl-3-[(4-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H20N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h3,5,7-10,12H,2,4,6H2,1H3,(H2,16,18,20)(H2,17,19,21) |
InChI 键 |
LBDBBOALUNSRCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
![3-chloro-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B12453223.png)
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)



